
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate is a chemical entity with a unique structure that includes a dioxane ring substituted with hydroxymethyl, bromine, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate typically involves the bromination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The carboxylate group is often introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.
Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.
Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.
科学研究应用
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.
相似化合物的比较
Similar Compounds
6-hydroxymethyl-1,4-dioxane-2-chloro-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-iodo-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-fluoro-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate lies in its bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance of reactivity and stability that is advantageous in various chemical applications.
属性
CAS 编号 |
132062-66-9 |
|---|---|
分子式 |
C9H12BrN3O4 |
分子量 |
306.11 g/mol |
IUPAC 名称 |
4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChI 键 |
HRCWMZUTNXSPJT-IYSWYEEDSA-N |
手性 SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO |
规范 SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


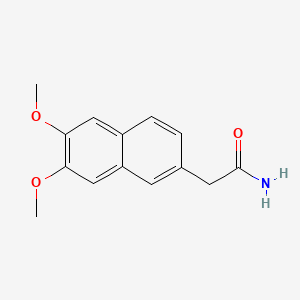
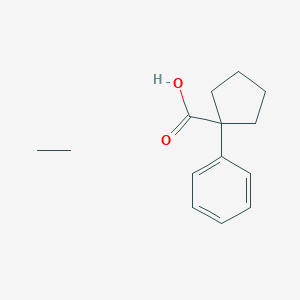
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
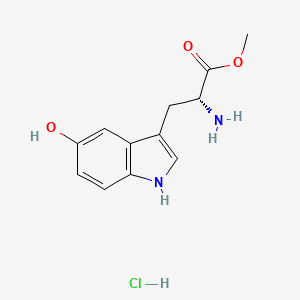
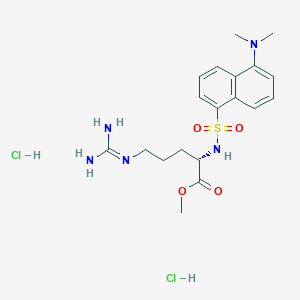
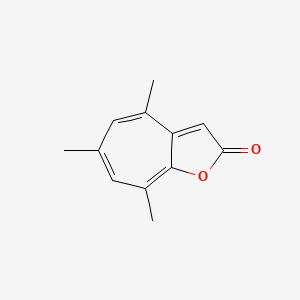
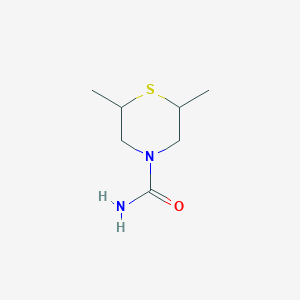

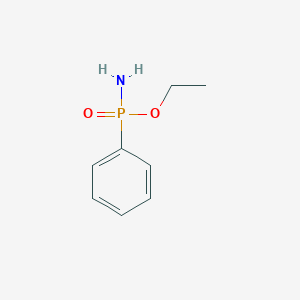
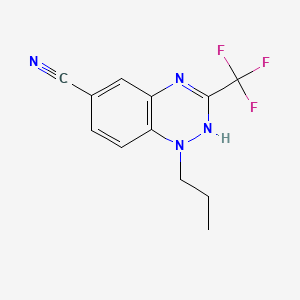
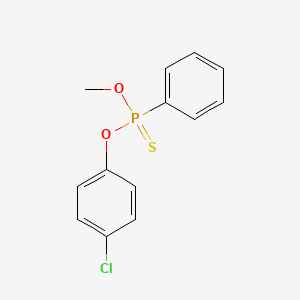
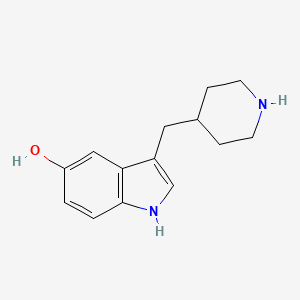
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)

